molecular formula C20H16FNO4 B3545439 4-[2-(2-carboxyethyl)-5-(4-fluorophenyl)-1H-pyrrol-1-yl]benzoic acid

4-[2-(2-carboxyethyl)-5-(4-fluorophenyl)-1H-pyrrol-1-yl]benzoic acid

Cat. No. B3545439
M. Wt: 353.3 g/mol
InChI Key: BZNFNTHXWWSLHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(2-carboxyethyl)-5-(4-fluorophenyl)-1H-pyrrol-1-yl]benzoic acid, also known as CEPB, is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications. CEPB is a pyrrole-containing compound that has been shown to have anti-inflammatory and anti-cancer properties.

Mechanism of Action

The mechanism of action of 4-[2-(2-carboxyethyl)-5-(4-fluorophenyl)-1H-pyrrol-1-yl]benzoic acid involves its ability to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune responses. This compound inhibits the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitor, IκBα. This leads to the downregulation of pro-inflammatory cytokines and chemokines, resulting in the anti-inflammatory effects of this compound. Additionally, this compound induces apoptosis in cancer cells by activating the caspase pathway, which leads to the cleavage of cellular proteins and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines and chemokines, the induction of apoptosis in cancer cells, and the downregulation of NF-κB activity. Additionally, this compound has been shown to have antioxidant properties by reducing the levels of reactive oxygen species (ROS) in cells.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[2-(2-carboxyethyl)-5-(4-fluorophenyl)-1H-pyrrol-1-yl]benzoic acid in lab experiments is its specificity for inhibiting NF-κB activity, which allows for the study of its downstream effects on inflammation and immune responses. Additionally, this compound has been shown to have low toxicity in vitro and in vivo, making it a safe compound to use in lab experiments. However, a limitation of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 4-[2-(2-carboxyethyl)-5-(4-fluorophenyl)-1H-pyrrol-1-yl]benzoic acid, including its potential therapeutic applications in other diseases, such as neurodegenerative disorders and cardiovascular disease. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory and anti-cancer effects of this compound. Finally, the development of more soluble forms of this compound could improve its efficacy and facilitate its use in experimental settings.

Scientific Research Applications

4-[2-(2-carboxyethyl)-5-(4-fluorophenyl)-1H-pyrrol-1-yl]benzoic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory bowel disease, and rheumatoid arthritis. Studies have shown that this compound has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway.

properties

IUPAC Name

4-[2-(2-carboxyethyl)-5-(4-fluorophenyl)pyrrol-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FNO4/c21-15-5-1-13(2-6-15)18-11-9-17(10-12-19(23)24)22(18)16-7-3-14(4-8-16)20(25)26/h1-9,11H,10,12H2,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZNFNTHXWWSLHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(N2C3=CC=C(C=C3)C(=O)O)CCC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-(2-carboxyethyl)-5-(4-fluorophenyl)-1H-pyrrol-1-yl]benzoic acid
Reactant of Route 2
4-[2-(2-carboxyethyl)-5-(4-fluorophenyl)-1H-pyrrol-1-yl]benzoic acid
Reactant of Route 3
4-[2-(2-carboxyethyl)-5-(4-fluorophenyl)-1H-pyrrol-1-yl]benzoic acid
Reactant of Route 4
4-[2-(2-carboxyethyl)-5-(4-fluorophenyl)-1H-pyrrol-1-yl]benzoic acid
Reactant of Route 5
4-[2-(2-carboxyethyl)-5-(4-fluorophenyl)-1H-pyrrol-1-yl]benzoic acid
Reactant of Route 6
4-[2-(2-carboxyethyl)-5-(4-fluorophenyl)-1H-pyrrol-1-yl]benzoic acid

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